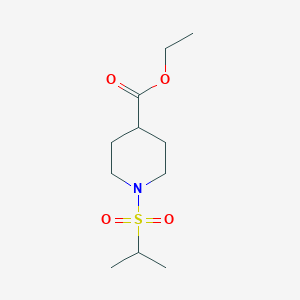![molecular formula C30H30N4O10 B13841621 N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is typically synthesized as a by-product during the synthesis of 1-β-D-Ribofuranosyl-3-aminocarbonyl Guandinine, which is an impurity of 5-Azacytidine. The synthesis involves multiple steps, including the protection of functional groups, formation of the urea linkage, and subsequent deprotection to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up the process. Industrial production would likely involve optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties.
Scientific Research Applications
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate has several scientific research applications, including:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.
Medicine: The compound’s structural similarity to certain pharmaceutical agents makes it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism by which N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a by-product of 5-Azacytidine synthesis, it may share some of the biological activities of 5-Azacytidine, such as inhibiting DNA methyltransferase. This inhibition can lead to demethylation of DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-β-D-Ribofuranosyl-3-aminocarbonyl Guandinine: A related compound involved in the synthesis of N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate.
5-Azacytidine: A potent growth inhibitor and cytotoxic agent that shares some structural similarities with the compound.
Uniqueness
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is unique due to its specific chemical structure, which includes a urea linkage and ribofuranosyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H30N4O10 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
[(3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-[[phenylmethoxycarbonylamino-(phenylmethoxycarbonylcarbamoylamino)methylidene]amino]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C30H30N4O10/c35-16-22-23(36)24(44-26(37)21-14-8-3-9-15-21)25(43-22)31-27(33-29(39)41-17-19-10-4-1-5-11-19)32-28(38)34-30(40)42-18-20-12-6-2-7-13-20/h1-15,22-25,35-36H,16-18H2,(H3,31,32,33,34,38,39,40)/t22-,23-,24-,25?/m1/s1 |
InChI Key |
INKREKSBBRJVAZ-AWYPOSSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC2[C@@H]([C@@H]([C@H](O2)CO)O)OC(=O)C3=CC=CC=C3)NC(=O)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC2C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)NC(=O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


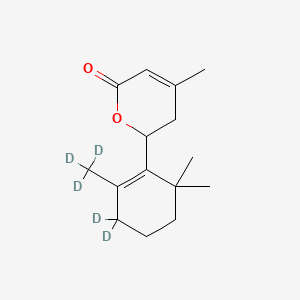
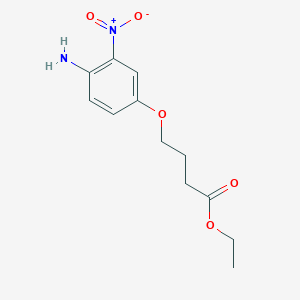

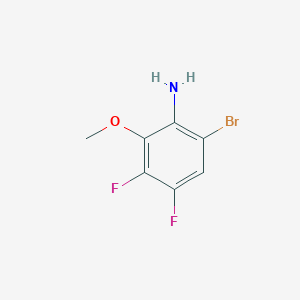
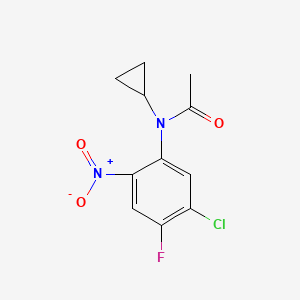
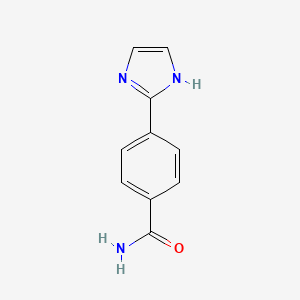
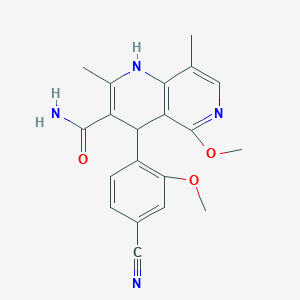
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
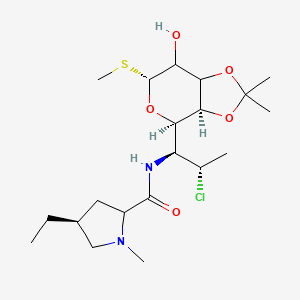
![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
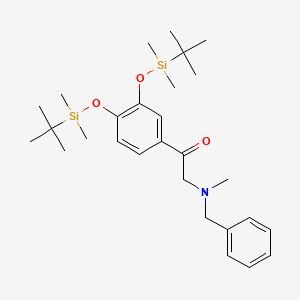
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
